molecular formula C10H13NO4 B8507618 (4-Aminomethyl-2-methoxy-phenoxy)acetic Acid

(4-Aminomethyl-2-methoxy-phenoxy)acetic Acid

Cat. No.: B8507618
M. Wt: 211.21 g/mol
InChI Key: PNBPHZSXQPLOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Aminomethyl-2-methoxy-phenoxy)acetic Acid is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-[4-(aminomethyl)-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C10H13NO4/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-4H,5-6,11H2,1H3,(H,12,13)

InChI Key

PNBPHZSXQPLOAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 16 (0.276 g, 0.8 mmol) in MeOH (5 mL) was treated with 10% palladium on carbon (30 mg) and hydrogenated under a balloon of hydrogen for 30 min. The reaction mixture was filtrated and the filtrate was concentrated to give 17 as white solid (0.093 g, 55%) which was used to next step without further purification.
Name
16
Quantity
0.276 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
5 mL
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solvent
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30 mg
Type
catalyst
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Yield
55%

Synthesis routes and methods II

Procedure details

3.3 g of 2-(2-methoxy-4-cyanophenoxy)-acetic acid are hydrogenated in 90 ml of a 2:1 (by volume) mixture of methanol and 25% aqueous ammonia in the presence of 1.6 g of Raney nickel for 5 hours at room temperature under normal pressure. After filtering off the catalyst, it is washed with methanol and water and the filtrate is then concentrated to dryness. The resulting solid material is triturated with a small amount of water, filtered off and dried over P2O5 in an exsiccator.
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3.3 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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1.6 g
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catalyst
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0 (± 1) mol
Type
solvent
Reaction Step One

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